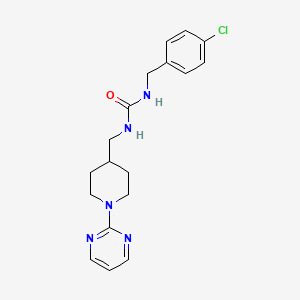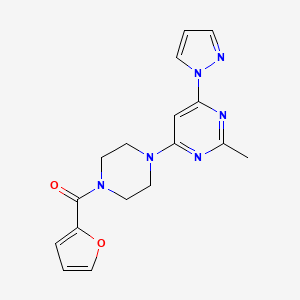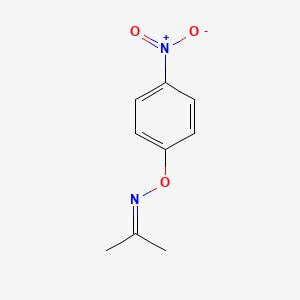![molecular formula C23H21N5O B2860194 2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921074-40-0](/img/structure/B2860194.png)
2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-([1,1’-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide” is a complex organic molecule. It contains a biphenyl group, a tolyl group, a tetrazol group, and an amide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, we can infer potential synthesis routes based on its functional groups. Amides can be synthesized from carboxylic acids, acyl halides, and acid anhydrides . The tolyl group can be introduced into compounds via Williamson etherification or C-C coupling reactions .Molecular Structure Analysis
The molecule contains a biphenyl group, which is two benzene rings connected by a single bond. It also has a tolyl group, which is a methyl group attached to a benzene ring . The tetrazol group is a five-membered ring containing four nitrogen atoms and one carbon atom. The amide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .Chemical Reactions Analysis
Amides can undergo various reactions, including hydrolysis under acidic or basic conditions and reduction to amines . The tolyl group can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . The solubility of the compound in water would depend on the overall polarity and size of the molecule.Applications De Recherche Scientifique
1. Antioxidant Activity
Derivatives of pyrazole-acetamide, which are structurally related to the compound , have been investigated for their antioxidant properties. A study found that such compounds exhibit significant antioxidant activity when assessed through various in-vitro methods like DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).
2. Structural Applications in Coordination Complexes
The same study by Chkirate et al. also explored the role of pyrazole-acetamide derivatives in forming coordination complexes with metals like Co(II) and Cu(II). These complexes were characterized by various spectroscopic methods and crystallography, revealing their potential for application in material science (Chkirate et al., 2019).
3. Anti-Cancer Properties
Compounds structurally similar to 2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide have been examined for their potential as anticancer agents. For instance, 5-methyl-4-phenyl thiazole derivatives showed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
4. Application in Antifungal Agents
2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives were studied for their antifungal properties, showing significant activity against Candida species. These findings are relevant for developing new antifungal medications (Altındağ et al., 2017).
5. Applications in Synthesis of Optically Active Compounds
Research on the synthesis of optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones, which involve acetamide derivatives, indicates potential applications in the field of stereochemistry and pharmaceuticals (Katritzky et al., 2002).
Propriétés
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-17-7-13-21(14-8-17)28-22(25-26-27-28)16-24-23(29)15-18-9-11-20(12-10-18)19-5-3-2-4-6-19/h2-14H,15-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEJCFCDIUSKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2860113.png)
![Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate](/img/structure/B2860115.png)
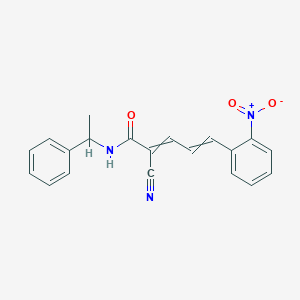
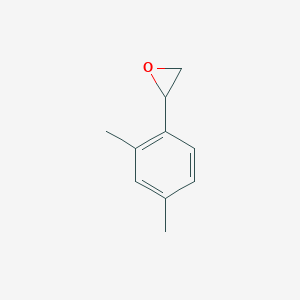

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2860122.png)




